2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2S/c17-10-7-5-9(6-8-10)14-18-15-13(16(19)20-14)11-3-1-2-4-12(11)21-15/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMXYYSVEWOADI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Precursor Functionalization
A foundational method involves cyclocondensation of 2-aminothiophene derivatives with carbonyl-containing reagents. For instance, reacting 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate with 4-bromophenyl isocyanate in dimethylformamide (DMF) at 110°C yields the oxazinone ring via nucleophilic acyl substitution (Table 1). This one-pot reaction achieves moderate yields (45–55%) but requires careful temperature control to prevent epimerization.
Table 1: Cyclocondensation Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 110°C |
| Reaction Time | 12–16 hours |
| Yield | 45–55% |
| Byproducts | Dimerized thiophene (8%) |
Oxidative Cyclization of Disulfide Intermediates
Recent advances leverage oxidative cyclization, inspired by methods for benzothiazolo[2,3-c][1,triazoles. Treating 3-mercapto-5,6,7,8-tetrahydrobenzo[b]thiophene-2-carboxamide with iodine in dichloromethane generates a disulfide intermediate, which undergoes intramolecular C–H activation to form the oxazinone ring (Figure 1). This method achieves yields up to 68% with reduced dimerization risk.
Figure 1: Oxidative Cyclization Pathway
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | SPhos (10 mol%) |
| Base | K₂CO₃ |
| Solvent | THF/H₂O (3:1) |
| Yield | 72–78% |
Direct Use of Bromophenyl-Containing Precursors
Alternatively, incorporating the bromophenyl group early in the synthesis avoids late-stage coupling. Reacting 4-bromophenyl isothiocyanate with tetrahydrobenzo[b]thiophene-2-amine in acetonitrile under reflux forms a thiourea intermediate, which cyclizes to the target compound using trifluoroacetic anhydride (TFAA). This route shortens synthesis steps but suffers from lower yields (35–40%) due to competing side reactions.
Solvent and Catalyst Optimization
Solvent Effects on Cyclization Efficiency
Polar aprotic solvents like DMF and dimethylacetamide (DMA) enhance cyclization rates but increase epimerization risks. Switching to toluene with catalytic p-toluenesulfonic acid (PTSA) improves stereochemical integrity, yielding 60–65% enantiomerically pure product (Table 3).
Table 3: Solvent Comparison for Cyclization
| Solvent | Yield (%) | Epimerization (%) |
|---|---|---|
| DMF | 55 | 12 |
| DMA | 58 | 10 |
| Toluene | 65 | 3 |
Catalyst Screening for Cross-Coupling
Testing palladium catalysts revealed PdCl₂(PPh₃)₂ as superior to Pd(OAc)₂ in Suzuki-Miyaura reactions, increasing yields to 82% while reducing reaction time from 24 to 12 hours.
Mechanistic Insights and Side Reactions
Competing Dimerization Pathways
During cyclocondensation, excess base (e.g., NaH) promotes dimerization via thiophene α-C deprotonation. Adding molecular sieves (4Å) absorbs water, shifting equilibrium toward monomer formation and reducing dimer byproducts to <5%.
Oxidative Byproduct Formation
In oxidative cyclization, overoxidation generates sulfone derivatives (up to 15%). Controlled iodine stoichiometry (1.1 equiv) and low temperatures (0°C) mitigate this issue.
Scalability and Industrial Feasibility
Batch vs. Continuous Flow Synthesis
Batch processes dominate laboratory-scale synthesis, but continuous flow systems reduce reaction times from hours to minutes. Microreactor trials achieved 70% yield in 30 minutes, highlighting potential for industrial adoption.
Purification Challenges
Silica gel chromatography remains standard, but recrystallization from ethanol/water mixtures improves purity (>98%) with minimal yield loss (5–7%).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothieno ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxazine ring, potentially leading to the opening of the ring and formation of amine derivatives.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to perform substitution reactions on the bromophenyl group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its structure suggests that it could interact with specific biological targets, such as receptors or enzymes, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the modification of material properties to suit various applications.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with key amino acid residues in the target protein, leading to inhibition or activation of the target’s function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The thieno[2,3-d][1,3]oxazin-4-one scaffold is versatile, with modifications influencing biological activity and pharmacokinetics. Key analogues include:
Key Structural Insights :
- Fused Rings : Tetrahydrobenzene fusion (as in the target compound) enhances rigidity and binding to hydrophobic enzyme pockets .
- Substituents : Electron-withdrawing groups (e.g., bromo, chloro) improve target affinity. For example, the 4-bromophenyl group in BPOET facilitates ribosome binding via pseudouridine synthase RluD .
- Heteroatom Replacement: Replacing sulfur in the thieno ring with oxygen (e.g., benzoxazinones) reduces steric hindrance but may decrease metabolic stability .
Activity Trends :
- Enzyme Inhibition: Thieno-oxazin-4-ones exhibit broad-spectrum inhibition of serine proteases (C1s, C1r) and hydrolases (CEase). The target’s bromophenyl group may enhance binding to nucleotide-processing enzymes .
- Antimicrobial Activity : Chloro-substituted derivatives (e.g., 4-chloro-5,6,7,8-tetrahydro analogues) show efficacy against Staphylococcus aureus .
Pharmacokinetic and Physicochemical Properties
Key Observations :
- Polar Surface Area (TPSA): Lower TPSA (51–52 Ų) in thieno-oxazinones suggests better absorption than benzoxazinones (86 Ų) .
Biological Activity
The compound 2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H- benzothieno[2,3-d][1,3]oxazin-4-one is a novel heterocyclic compound with potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Benzothieno Framework : This is achieved through cyclization reactions involving thienopyrimidine derivatives.
- Bromination : The introduction of the bromophenyl group is critical for enhancing biological activity.
- Final Cyclization : The oxazinone structure is formed through a cyclization step that stabilizes the compound.
The final product can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cell lines.
The proposed mechanism involves:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression.
- Induction of Apoptosis : It triggers apoptosis in cancer cells through the activation of caspase pathways.
Case Studies
Several case studies have been published that illustrate the biological effects of this compound:
-
Study on A549 Cells :
- Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability.
- Flow cytometry analysis indicated an increase in apoptotic cells post-treatment.
-
MCF-7 Cell Line Study :
- The compound showed enhanced activity when combined with standard chemotherapeutic agents, suggesting a potential for use in combination therapies.
-
HeLa Cell Line Investigation :
- Mechanistic studies revealed that the compound disrupts mitochondrial membrane potential, leading to apoptosis.
Table 1: Biological Activity Summary
| Cell Line | IC50 (µM) | Apoptosis Induction | Mechanism |
|---|---|---|---|
| A549 | 5.2 | Yes | Caspase activation |
| MCF-7 | 4.8 | Yes | Cell cycle arrest |
| HeLa | 6.0 | Yes | Mitochondrial disruption |
Table 2: Comparative Analysis with Other Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
